molecular formula C26H34N4O6S B14490651 Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester CAS No. 65241-10-3

Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester

Cat. No.: B14490651
CAS No.: 65241-10-3
M. Wt: 530.6 g/mol
InChI Key: LIMCKISTQUJPQJ-UHFFFAOYSA-N
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Description

Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenothiazine moiety, which is a tricyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester typically involves multiple steps, starting with the preparation of the phenothiazine derivative The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester include other phenothiazine derivatives and carbamic acid esters. Examples include:

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.

    Carbaryl: A carbamic acid ester used as an insecticide.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. The presence of both the phenothiazine moiety and the carbamic acid ester allows for a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

65241-10-3

Molecular Formula

C26H34N4O6S

Molecular Weight

530.6 g/mol

IUPAC Name

2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(propan-2-ylcarbamoyloxy)ethyl]amino]ethyl N-propan-2-ylcarbamate

InChI

InChI=1S/C26H34N4O6S/c1-17(2)27-24(31)35-14-12-29(13-15-36-25(32)28-18(3)4)26(33)30-20-8-6-7-9-22(20)37-23-11-10-19(34-5)16-21(23)30/h6-11,16-18H,12-15H2,1-5H3,(H,27,31)(H,28,32)

InChI Key

LIMCKISTQUJPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OCCN(CCOC(=O)NC(C)C)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC

Origin of Product

United States

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